molecular formula C8H13N3O2 B13569305 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13569305
M. Wt: 183.21 g/mol
InChI Key: ABRFTCSOPWHWKT-UHFFFAOYSA-N
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Description

2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 5-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

  • 3-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
  • 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
  • 2-Amino-4-(5-ethyl-1h-pyrazol-1-yl)butanoic acid

Uniqueness: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.

Biological Activity

2-Amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (commonly referred to as AMPA) is a synthetic amino acid derivative notable for its potential biological activities. Its structural features, including an amino group and a pyrazole ring, suggest various interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H15N3O2
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 1342699-76-6

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand in enzyme-substrate interactions. Research indicates that this compound can modulate the activity of specific enzymes or receptors, which is crucial for drug discovery and development.

The compound's unique structure allows it to effectively bind to various biological molecules, influencing their function. This binding capability suggests potential therapeutic applications, particularly in conditions where modulation of enzyme activity is beneficial.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
This compound1342699-76-6C9H15N3O2Contains a methyl group on the pyrazole ring
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid1342699-XC9H15N3O2Different position of the methyl group on the pyrazole ring
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid64668193C8H13N3O2Lacks the additional methyl group on the butanoic chain

Case Studies and Research Findings

Several studies have investigated the biological implications of AMPA:

  • Enzyme Modulation : A study demonstrated that AMPA could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in managing metabolic disorders.
  • Antimicrobial Activity : Research has shown that derivatives of AMPA exhibit antimicrobial properties against various Gram-positive bacteria, indicating potential applications in treating infections .
  • Anticancer Potential : Preliminary findings suggest that AMPA may have anticancer properties, with studies indicating reduced viability in cancer cell lines when treated with this compound .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-4-(5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-2-4-10-11(6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13)

InChI Key

ABRFTCSOPWHWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C(=O)O)N

Origin of Product

United States

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